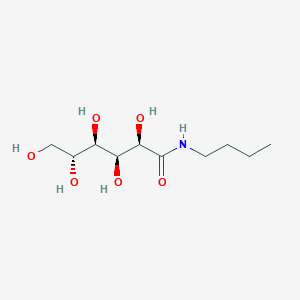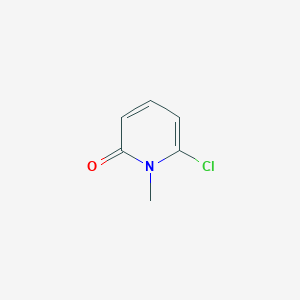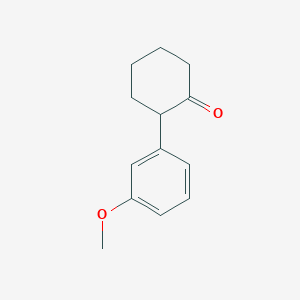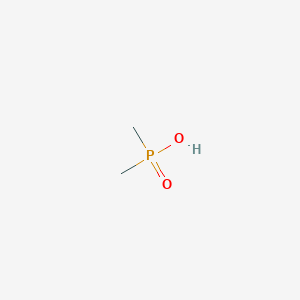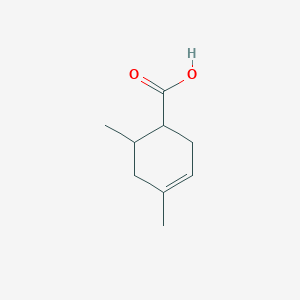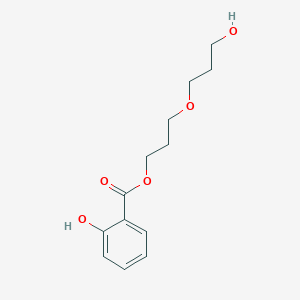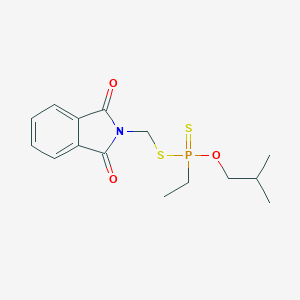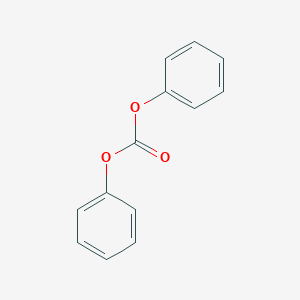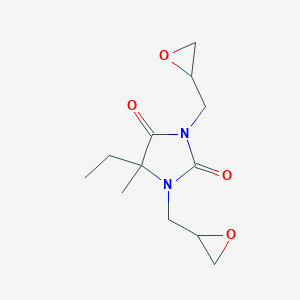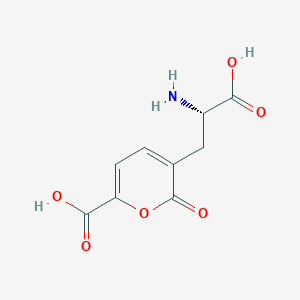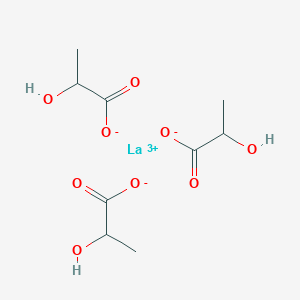
Lanthanum lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum lactate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized by reacting lanthanum oxide with lactic acid, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
Applications De Recherche Scientifique
Lanthanum lactate has been found to have a wide range of scientific research applications. In the field of medicine, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
In the field of agriculture, this compound has been studied for its potential use as a fertilizer. It has been found to enhance plant growth and increase crop yield by improving nutrient uptake and reducing soil acidity.
In the field of environmental science, this compound has been studied for its potential use in water treatment. It has been found to effectively remove phosphorus from wastewater, which can help to reduce eutrophication in lakes and rivers.
Mécanisme D'action
The mechanism of action of lanthanum lactate is not fully understood, but it is believed to involve the binding of lanthanum ions to various proteins and enzymes in the body. This binding can alter the conformation and activity of these proteins and enzymes, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including phosphatases and proteases. It has also been found to induce apoptosis in cancer cells by activating caspases.
In vivo studies have shown that this compound can affect calcium metabolism by reducing the absorption of dietary calcium in the intestine and increasing the excretion of calcium in the urine. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Lanthanum lactate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also some limitations to its use in lab experiments. This compound is relatively expensive compared to other chemicals, which can limit its use in large-scale experiments. It is also not widely available from commercial suppliers, which can make it difficult to obtain for researchers who do not have the facilities to synthesize it themselves.
Orientations Futures
There are several future directions for research on lanthanum lactate. In the field of medicine, further studies are needed to determine its safety and efficacy as a contrast agent in MRI and as a cancer therapy. In the field of agriculture, more research is needed to determine the optimal conditions for its use as a fertilizer and to investigate its potential effects on soil microbiota. In the field of environmental science, further studies are needed to determine the long-term effects of this compound on aquatic ecosystems and to develop more efficient methods for its application in water treatment.
Conclusion:
This compound is a chemical compound with unique biochemical and physiological properties that make it an attractive candidate for further research. Its potential applications in medicine, agriculture, and environmental science make it a versatile compound with many potential benefits. Further research is needed to fully understand its mechanism of action and to determine its optimal uses in various fields.
Méthodes De Synthèse
Lanthanum lactate is synthesized by reacting lanthanum oxide with lactic acid. The lanthanum oxide is first dissolved in hydrochloric acid to form lanthanum chloride. The lanthanum chloride solution is then mixed with lactic acid, and the resulting mixture is heated under reflux conditions for several hours. The this compound precipitates out of the solution and can be collected by filtration and washed with water to remove any impurities.
Propriétés
Numéro CAS |
19022-35-6 |
|---|---|
Formule moléculaire |
C9H15LaO9 |
Poids moléculaire |
406.12 g/mol |
Nom IUPAC |
2-hydroxypropanoate;lanthanum(3+) |
InChI |
InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
Clé InChI |
OMGKKRHVRFEREE-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
Synonymes |
Tris(2-hydroxypropionic acid)lanthanum salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



